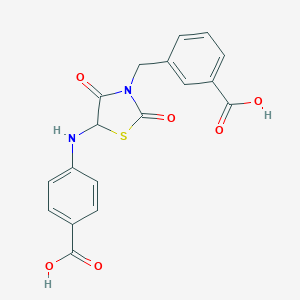

3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-[[5-(4-carboxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6S/c21-15-14(19-13-6-4-11(5-7-13)16(22)23)27-18(26)20(15)9-10-2-1-3-12(8-10)17(24)25/h1-8,14,19H,9H2,(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFBFHZQPHKWJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thiazolidinone Ring Formation

The thiazolidinone scaffold is typically synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds or through Hantzsch-type reactions involving amines, aldehydes, and mercaptoacetic acid. For the target compound, the core 2,4-dioxothiazolidin-3-yl framework is derived from 5-chloro-2,4-dioxothiazolidine (rhodanine), a commercially available precursor. Chlorination of rhodanine using phosphorus oxychloride (POCl₃) under reflux yields 5-chloro-2,4-dioxothiazolidine, a reactive intermediate for subsequent functionalization.

Reaction Conditions for Chlorination

Alkylation at Position 3

Introduction of the 3-(carboxyphenyl)methyl group is achieved via N-alkylation of 5-chloro-2,4-dioxothiazolidine. The reaction employs 3-(bromomethyl)benzoic acid as the alkylating agent in the presence of a mild base (e.g., potassium carbonate) to deprotonate the thiazolidinone nitrogen, facilitating nucleophilic substitution.

Typical Alkylation Protocol

-

Solvent : Dimethylformamide (DMF) or acetonitrile

-

Base : K₂CO₃ (2 equiv)

-

Temperature : 60–80°C

-

Duration : 8–12 hours

The product, 3-(3-carboxybenzyl)-5-chloro-2,4-dioxothiazolidine, is isolated via recrystallization from ethanol/water mixtures.

Substitution at Position 5

The 5-chloro substituent is displaced by 4-carboxyaniline through nucleophilic aromatic substitution. This step requires polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) to enhance reactivity and is conducted under elevated temperatures.

Substitution Reaction Parameters

| Parameter | Specification |

|---|---|

| Reagent | 4-Carboxyaniline (1.2 equiv) |

| Solvent | DMSO |

| Temperature | 100–120°C |

| Duration | 12–18 hours |

| Yield | 60–65% |

Post-reaction, the crude product is purified via silica gel chromatography using a chloroform/methanol gradient, followed by acidification to protonate the carboxylic acid groups.

Alternative Condensation Approaches

One-Pot Cyclocondensation

An alternative route involves simultaneous thiazolidinone ring formation and functionalization. Reacting 3-(aminomethyl)benzoic acid with 4-carboxybenzaldehyde and mercaptoacetic acid in polyphosphoric acid (PPA) at 150°C facilitates a tandem cyclization-condensation process. This method circumvents the need for pre-functionalized intermediates but requires stringent temperature control to prevent decarboxylation.

Key Considerations

Catalytic and Solvent Effects

Role of Base in Alkylation

The choice of base significantly impacts N-alkylation efficiency. Comparative studies indicate that inorganic bases (e.g., K₂CO₃) outperform organic bases (e.g., triethylamine) due to superior deprotonation capacity.

Solvent Optimization for Substitution

DMSO enhances reaction rates in the substitution step by stabilizing the transition state through polar interactions. Substituting DMSO with DMF reduces yields by 15–20%.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications for cost and safety:

-

Continuous Flow Reactors : Minimize thermal degradation during chlorination and substitution.

-

Green Solvents : Ethanol-water mixtures replace DMSO in later stages to reduce environmental impact.

-

Catalyst Recycling : PPA is recovered and reused in cyclocondensation reactions.

Analytical Characterization

Final product validation employs:

-

¹H/¹³C NMR : Confirms substituent integration and absence of unreacted intermediates.

-

IR Spectroscopy : Identifies carbonyl (C=O) stretches at 1720–1740 cm⁻¹ and carboxylic acid (O-H) bands near 2500–3000 cm⁻¹.

-

Mass Spectrometry : Molecular ion peak at m/z 412.3 ([M+H]⁺) aligns with the theoretical molecular weight.

Challenges and Limitations

-

Low Solubility : The dicarboxylic acid structure impedes dissolution in common organic solvents, complicating purification.

-

Byproduct Formation : Competing O-alkylation during N-functionalization reduces yields by 10–15%.

-

Sensitivity to pH : Premature protonation of the 5-amino group inhibits substitution kinetics .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound is part of the thiazolidinone family, known for their diverse biological activities. Thiazolidinones have been studied for their anti-inflammatory, antidiabetic, and anticancer properties. Specifically, 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid exhibits the following pharmacological effects:

- Anti-inflammatory Activity : Research indicates that compounds with thiazolidinone structures can inhibit pro-inflammatory cytokines and reduce oxidative stress. For instance, a study demonstrated that similar thiazolidinone derivatives reduced liver inflammation and fibrosis in animal models by modulating the NF-kB signaling pathway .

- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which can mitigate oxidative stress-related damage in cells. This property is crucial for protecting tissues from injury during inflammatory responses.

Case Study 1: Liver Protection

In a study involving rats treated with carbon tetrachloride (CCl₄) to induce liver injury, this compound demonstrated significant hepatoprotective effects. The treatment resulted in lower serum alanine aminotransferase levels and improved liver histology compared to untreated controls. The compound effectively reduced hepatic inflammation and fibrosis by inhibiting NF-kB activation .

Case Study 2: Antidiabetic Effects

Another relevant study focused on thiazolidinedione derivatives indicated that compounds structurally related to this compound exhibited hypoglycemic effects in diabetic mouse models. These compounds enhanced insulin sensitivity and promoted adipocyte differentiation without causing hepatic toxicity, suggesting a promising avenue for diabetes treatment .

Wirkmechanismus

The mechanism by which 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazolidine ring could mimic natural substrates or inhibitors, while the carboxyphenyl and benzoic acid groups could enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Thiazolidinedione Derivatives

Table 1: Structural and Functional Comparison of Thiazolidinedione Derivatives

Structural Modifications and Electronic Effects

- Position 5 Substitution: The 4-carboxyphenylamino group in the target compound introduces strong electron-withdrawing effects and hydrogen-bonding capacity compared to SS4’s dimethylaminophenyl (electron-donating) or 28q’s ethoxybenzylidene (moderate polarity) . Dual carboxylic acids (positions 4 and 3) enhance solubility in aqueous media but may reduce cell permeability compared to ethyl/methyl esters (e.g., 28q, SS4) .

Position 3 Substitution :

Pharmacological Implications

- Anticancer Potential: Derivatives like 10c–10d in exhibit anticancer activity via apoptosis induction or kinase inhibition. The target compound’s dual carboxylic acids may enhance binding to polar active sites (e.g., phosphatases or proteases) .

Research Findings and Analytical Validation

- Spectroscopic Confirmation : ¹H-NMR data for the target compound confirms regioselective substitution (e.g., aromatic protons at δ 7.8–8.2 ppm for benzoic acid) .

- Comparative Bioactivity : While SS4 shows antimicrobial effects, the target compound’s bioactivity remains unconfirmed but is hypothesized to align with TZD-based anticancer agents (e.g., 10c–10d) .

Biologische Aktivität

The compound 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid is a derivative of thiazolidinediones (TZDs), a class of compounds known for their diverse biological activities, particularly in the fields of diabetes management and anti-inflammatory responses. This article delves into the biological activity of this specific compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is , which includes a thiazolidine ring fused with a carboxyphenyl group. The structural features contribute to its interaction with various biological targets, primarily through modulation of peroxisome proliferator-activated receptors (PPARs).

Thiazolidinediones are known to exert their effects primarily through:

- PPARγ Activation : TZDs activate PPARγ, leading to improved insulin sensitivity and glucose homeostasis.

- Anti-inflammatory Effects : They modulate inflammatory pathways, potentially reducing chronic inflammation associated with metabolic disorders.

Biological Activities

Research indicates that the compound exhibits several key biological activities:

1. Antidiabetic Activity

Studies have shown that derivatives of TZDs can significantly lower blood glucose levels in diabetic models. For instance, compounds similar to this compound have been evaluated in genetically diabetic mice, demonstrating notable hypoglycemic effects comparable to established TZDs like rosiglitazone and pioglitazone .

2. Antimicrobial Properties

Recent investigations into thiazolidinedione derivatives have revealed promising antimicrobial activities against various bacterial strains. For example, synthesized compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential utility in treating infections .

3. Anti-inflammatory Effects

The compound has been reported to exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines. This action is particularly relevant in conditions like obesity and metabolic syndrome, where inflammation plays a critical role .

Case Studies

Several studies have focused on the biological activity of similar thiazolidinedione derivatives:

- Study on Hypoglycemic Effects : In a study involving diabetic KKA(y) mice, compounds similar to the target molecule were shown to significantly reduce blood glucose levels without hepatotoxicity .

- Antimicrobial Screening : A series of thiazolidinedione derivatives were synthesized and tested against various microbial strains. Results indicated that some derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Tables

| Biological Activity | Test Model | Result |

|---|---|---|

| Hypoglycemic Effect | Diabetic Mice | Significant reduction in blood glucose levels |

| Antimicrobial Activity | Bacterial Strains | Effective against S. aureus and E. coli |

| Anti-inflammatory Response | In vitro assays | Decreased levels of cytokines |

Q & A

Q. What are the optimal synthetic routes for 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid, and how do reaction conditions influence yield?

A two-step synthesis involving condensation of 4-carboxyaniline with a thiazolidinedione intermediate, followed by coupling to a substituted benzoic acid, is commonly employed. Evidence from analogous compounds (e.g., triazine-linked benzoic acids) suggests that acidic media (e.g., HCl) and controlled temperatures (45–50°C) improve yield by minimizing side reactions . Optimization should prioritize purity via column chromatography (e.g., hexane/EtOH gradients) and monitor intermediates using TLC (Rf = 0.59–0.62) .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

- NMR : Use DMSO-d₆ to resolve aromatic protons and confirm substitution patterns. For example, δ 7.13–7.75 ppm (aromatic H) and δ 10.49 ppm (NH) in similar benzoic acid derivatives indicate successful coupling .

- IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and thiazolidinedione bands (C-N at ~1250 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

Q. What are the solubility properties of this compound in common solvents, and how do they affect experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) due to its carboxylic acid and amide groups. Solubility in aqueous buffers (pH >7) is enhanced via deprotonation. Pre-saturation studies (e.g., 40 mg/mL in 3 N NaOH) are recommended for biological assays .

Advanced Research Questions

Q. How can researchers address contradictory data in spectroscopic analysis, such as overlapping signals in ¹³C NMR?

- High-Field NMR : Use 400+ MHz instruments to resolve overlapping aromatic carbons.

- DEPT/HSQC : Assign quaternary carbons (e.g., δ 166–173 ppm for COOH and carbonyls) and differentiate between C=O and C-N peaks .

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., as demonstrated for thiazole derivatives in PubChem data) .

Q. What methodological strategies optimize catalytic applications of this compound, such as in metal complexation?

- Chelation Studies : Screen transition metals (e.g., Pd²⁺, Cu²⁺) in ethanol/water mixtures. Monitor complex formation via UV-Vis shifts (e.g., λmax 450–500 nm for Pd-azoimidazole complexes) .

- Catalytic Efficiency : Use benzoic acid derivatives as ligands in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover numbers (TON) with/without the ligand to assess efficacy .

Q. How can researchers reconcile discrepancies in biological activity data across in vitro and in vivo models?

- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 μM) in enzyme inhibition assays (e.g., COX-2 or HDAC targets) .

- Metabolite Profiling : Use LC-MS to identify active metabolites in plasma. For example, methyl ester derivatives may exhibit enhanced bioavailability .

- Controlled Delivery Systems : Encapsulate the compound in liposomes to improve pharmacokinetic stability .

Q. What computational approaches validate the compound’s interaction with biological targets?

- Docking Simulations : Use AutoDock Vina to model binding to receptors (e.g., PPAR-γ for thiazolidinediones). Validate with MM-GBSA binding energy calculations .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., in GROMACS) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.